Methyl 3-(4-bromomethyl)cinnamate
Overview
Description
Methyl 3-(4-bromomethyl)cinnamate is an organic compound with the molecular formula C11H11BrO2. It is a derivative of cinnamic acid, characterized by the presence of a bromomethyl group attached to the aromatic ring. This compound is often used in organic synthesis and has various applications in scientific research and industry.
Mechanism of Action
Target of Action
Methyl 3-(4-bromomethyl)cinnamate is a synthetic compound that has been used in the synthesis of p-, m-, and ο-bis-(2-chloroethyl)aminomethylcinnamic acid hydrochloride and their esters as inhibitors
Mode of Action
It is known that the compound interacts with its targets to exert its inhibitory effects
Biochemical Pathways
This compound is involved in the cinnamate/monolignol pathway, which provides precursors for various phenylpropanoid compounds including lignins, lignans, neolignans, p-hydroxycinnamate esters, coumarins, suberins, flavonoids, stilbenes, and more . This pathway plays a central role in plant secondary metabolism .
Pharmacokinetics
The compound is a solid at room temperature and has a predicted boiling point of 333.9±22.0 °C . It is soluble in chloroform, DMSO, ethyl acetate, and methanol , which could potentially influence its bioavailability.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its storage temperature is recommended to be under inert gas (nitrogen or Argon) at 2–8 °C . This suggests that the compound may be sensitive to temperature and oxygen exposure.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 3-(4-bromomethyl)cinnamate can be synthesized from 4-methylcinnamic acid. The process involves bromination of the methyl group on the aromatic ring, followed by esterification to form the final product. The reaction typically requires a brominating agent such as N-bromosuccinimide (NBS) and a catalyst like benzoyl peroxide. The reaction is carried out under reflux conditions in an inert atmosphere to prevent oxidation .
Industrial Production Methods: In an industrial setting, the synthesis of this compound follows similar principles but on a larger scale. The process involves the use of continuous-flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: Methyl 3-(4-bromomethyl)cinnamate undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines or thiols to form new derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: Reduction of the ester group can yield alcohols.
Common Reagents and Conditions:
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions include various substituted cinnamates, cinnamic acids, and alcohol derivatives .
Scientific Research Applications
Methyl 3-(4-bromomethyl)cinnamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its role in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the production of fragrances and flavoring agents due to its aromatic properties
Comparison with Similar Compounds
Methyl cinnamate: Lacks the bromomethyl group, making it less reactive in substitution reactions.
Ethyl 4-bromomethylcinnamate: Similar structure but with an ethyl ester group, affecting its solubility and reactivity.
Methyl 4-bromocinnamate: Bromine is directly attached to the aromatic ring, altering its chemical behavior.
Uniqueness: Methyl 3-(4-bromomethyl)cinnamate is unique due to the presence of the bromomethyl group, which enhances its reactivity and allows for a broader range of chemical modifications. This makes it a valuable intermediate in organic synthesis and a versatile compound in scientific research .
Properties
IUPAC Name |
methyl (E)-3-[4-(bromomethyl)phenyl]prop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO2/c1-14-11(13)7-6-9-2-4-10(8-12)5-3-9/h2-7H,8H2,1H3/b7-6+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSRCGGBALFGALF-VOTSOKGWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1=CC=C(C=C1)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/C1=CC=C(C=C1)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
946-99-6, 88738-86-7 | |
Record name | 2-Propenoic acid, 3-[4-(bromomethyl)phenyl]-, methyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Methyl (E)-4-(Bromomethyl)cinnamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of Methyl 3-(4-bromomethyl)cinnamate in the synthesis of Ozagrel methyl ester?
A1: this compound serves as a crucial intermediate in the synthesis of Ozagrel methyl ester []. According to the research, it is reacted with imidazole to yield the desired Ozagrel methyl ester. This two-step process, starting from methyl 4-methylcinnamate, offers a potentially advantageous route for Ozagrel methyl ester production.
Q2: Are there alternative synthetic routes to Ozagrel methyl ester that do not involve this compound?
A2: While the provided abstract focuses specifically on a synthetic method utilizing this compound [], it does not delve into alternative synthetic routes for Ozagrel methyl ester. Further research in chemical literature would be needed to explore other potential synthesis pathways.
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